
(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid
説明
“(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C16H18BNO3 . It has an average mass of 283.130 Da and a monoisotopic mass of 283.137970 Da . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .
科学的研究の応用
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBAs) serve as crucial binding ligands for saccharide recognition due to their ability to form complexes with saccharides. This property is utilized in optical sensors and materials science for detecting saccharides, demonstrating the importance of PBAs in creating responsive materials for biological and chemical sensors. A study by Mu et al. (2012) highlights the use of PBAs in modulating the optical properties of single-walled carbon nanotubes (SWNTs), showcasing their potential in developing advanced materials for sensing applications (Mu et al., 2012).
Glycoprotein Enrichment and Biological Applications
Boronic acids are instrumental in biomedical sciences, particularly in enriching glycoproteins, which are pivotal for biomarker research. Zhang et al. (2014) demonstrated an efficient method to synthesize boronic acid ligand-modified magnetic nanoparticles, offering a robust platform for glycoprotein enrichment. This approach underlines the utility of boronic acids in addressing challenges in biomedical and biotechnological fields, including drug delivery and biosensing (Zhang et al., 2014).
Molecular Interactions and Complex Formation
Phenylboronic acids interact with various biomolecules, forming complexes with significant implications in medicinal chemistry and materials science. Studies have revealed the complexation behavior of boronic acids with glycopyranosides and their potential in targeting cell-surface oligosaccharides, highlighting the versatility of boronic acids in developing receptors and sensors for biological applications (Bérubé et al., 2008; Dowlut & Hall, 2006).
Catalysis and Synthetic Applications
Boronic acids are recognized for their catalytic applications, enabling the transformation of hydroxy groups into useful products under mild conditions. The concept of boronic acid catalysis (BAC) illustrates the ability of boronic acids to activate carboxylic acids, alcohols, and saccharides, facilitating diverse organic reactions. This catalytic versatility is crucial for developing efficient synthetic strategies in organic chemistry (Hall, 2019).
Environmental and Sensing Technologies
Phenyl boronic acids also find applications in environmental sciences and sensing technologies. For instance, Kara et al. (2015) investigated the use of magnetic vinylphenyl boronic acid microparticles for Cr(VI) adsorption, demonstrating the potential of boronic acid-functionalized materials in environmental remediation and pollution control (Kara et al., 2015).
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid”, may have promising applications in medicinal chemistry in the future .
特性
IUPAC Name |
[4-[benzyl(ethyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO3/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(11-9-14)17(20)21/h3-11,20-21H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDQZJKWVFJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CC)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657066 | |
| Record name | {4-[Benzyl(ethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
913835-41-3 | |
| Record name | {4-[Benzyl(ethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



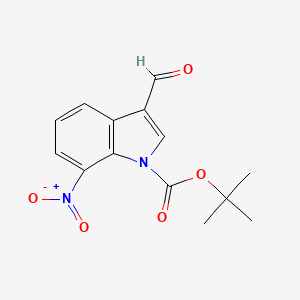
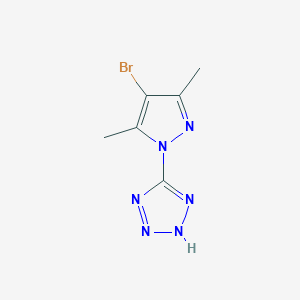

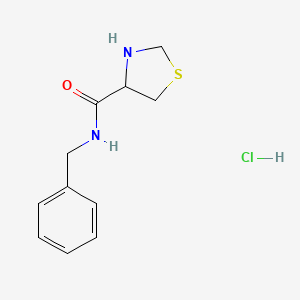
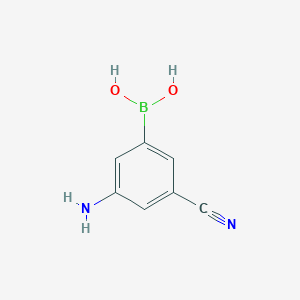

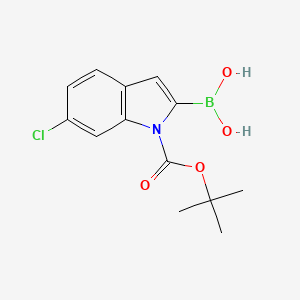
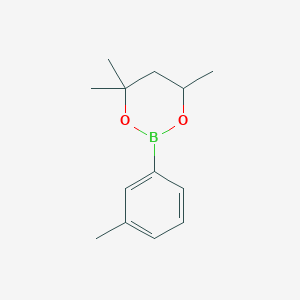

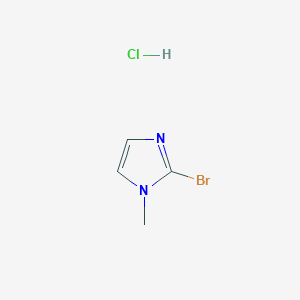
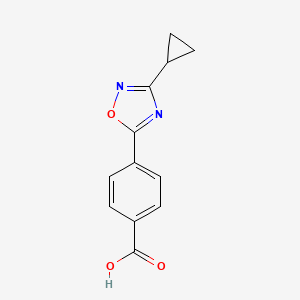
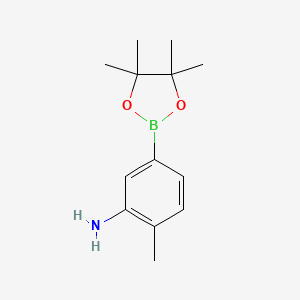
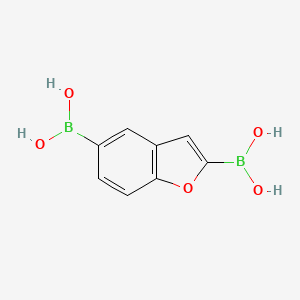
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)